An In-Depth Technical Guide to 2,3,6-Trichloro-7-fluoroquinoxaline: Chemical Properties, Structure, and Synthetic Strategies
An In-Depth Technical Guide to 2,3,6-Trichloro-7-fluoroquinoxaline: Chemical Properties, Structure, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-trichloro-7-fluoroquinoxaline, a halogenated heterocyclic compound of significant interest in medicinal and synthetic chemistry. While specific experimental data for this exact molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer robust insights into its structure, physicochemical properties, reactivity, and potential applications. We present a plausible synthetic pathway, predicted spectroscopic characteristics, and a discussion of its reactivity profile, particularly in the context of nucleophilic aromatic substitution. This document serves as a foundational resource for researchers intending to synthesize, utilize, or further investigate this versatile chemical scaffold.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxaline, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of quinoxaline are integral to a wide array of biologically active compounds, including antibiotics like echinomycin and actinoleutin, which are known to inhibit the growth of Gram-positive bacteria.[3] The quinoxaline core is also found in numerous synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4]
The introduction of halogen substituents onto the quinoxaline core is a key strategy for modulating the electronic properties, reactivity, and biological activity of these molecules.[5] The specific compound of interest, 2,3,6-trichloro-7-fluoroquinoxaline, is a polyhalogenated derivative poised to be a highly reactive and versatile intermediate for the synthesis of novel chemical entities. The electron-withdrawing nature of the three chlorine atoms and one fluorine atom is expected to significantly influence the reactivity of both the pyrazine and benzene rings, making it a valuable building block for creating diverse molecular libraries.
Molecular Structure and Physicochemical Properties
The structure of 2,3,6-trichloro-7-fluoroquinoxaline is defined by the quinoxaline core with chlorine atoms at positions 2, 3, and 6, and a fluorine atom at position 7.
Core Structure Analysis:
-
Quinoxaline Core: A planar, aromatic system containing two nitrogen atoms at positions 1 and 4. This core is inherently electron-deficient.
-
Substituents:
-
C2 and C3-Chlorines: These chlorine atoms are attached to the electron-deficient pyrazine ring. They are highly activated towards nucleophilic aromatic substitution (SNAr).
-
C6-Chlorine and C7-Fluorine: These halogens are on the benzene moiety. Their reactivity is influenced by the overall electronic nature of the fused ring system.
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A summary of its key identifiers and computed properties is provided below.
| Property | Value | Source |
| IUPAC Name | 2,3,6-trichloro-7-fluoroquinoxaline | N/A |
| CAS Number | 1217303-10-0 | N/A |
| Molecular Formula | C₈H₂Cl₃FN₂ | N/A |
| Molecular Weight | 251.47 g/mol | N/A |
| Monoisotopic Mass | 249.926759 u | [6] |
| Topological Polar Surface Area | 25.8 Ų | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the C5 and C8 positions.
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H-5 and H-8: These protons will appear as doublets due to coupling with the adjacent fluorine atom (for H-8) and long-range couplings. The electron-withdrawing nature of the halogens will shift these protons downfield, likely in the range of δ 7.8 - 8.5 ppm . The proton at C8 will likely show coupling to the C7-fluorine atom (3JHF).
13C NMR Spectroscopy
The 13C NMR spectrum will provide key structural information.
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C-F Bond: The carbon atom attached to the fluorine (C-7) will exhibit a large coupling constant (1JCF), typically in the range of 240-260 Hz.
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C-Cl Bonds: The carbons bearing chlorine atoms (C-2, C-3, C-6) will appear in the range of δ 130-150 ppm .
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Other Aromatic Carbons: The remaining carbons will show signals in the typical aromatic region, with their chemical shifts influenced by the positions of the halogen substituents.
Mass Spectrometry
Mass spectrometry using electron ionization (EI) would be expected to show a prominent molecular ion peak cluster.
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Molecular Ion [M]+: A characteristic isotopic pattern for three chlorine atoms ([M]+, [M+2]+, [M+4]+, [M+6]+) will be observed around m/z 250, 252, 254, and 256.
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Fragmentation: Common fragmentation pathways would likely involve the sequential loss of chlorine atoms and potentially HCN from the pyrazine ring.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2,3,6-trichloro-7-fluoroquinoxaline would follow a well-established route for preparing polychlorinated quinoxalines.[3] The general strategy involves the condensation of a substituted o-phenylenediamine with a dicarbonyl compound (or its equivalent), followed by chlorination.
Caption: Proposed two-step synthesis of 2,3,6-trichloro-7-fluoroquinoxaline.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 7-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione
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To a round-bottom flask equipped with a reflux condenser, add 4-chloro-5-fluoro-1,2-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents).
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Add 4N hydrochloric acid as the solvent.
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the dione intermediate.
Step 2: Synthesis of 2,3,6-Trichloro-7-fluoroquinoxaline
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In a fume hood, charge a round-bottom flask with the dried 7-chloro-6-fluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution
The primary mode of reactivity for 2,3,6-trichloro-7-fluoroquinoxaline is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoxaline ring system, further enhanced by the halogen substituents, makes the carbon atoms bearing chlorine highly electrophilic.
Caption: Reactivity of the core scaffold with various nucleophiles.
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Reactivity Hierarchy: The chlorine atoms at the C2 and C3 positions are the most reactive sites for SNAr due to activation by both adjacent nitrogen atoms in the pyrazine ring. The C6-chloro substituent is less reactive than those on the pyrazine ring but can still undergo substitution under more forcing conditions.
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Typical Nucleophiles: A wide range of nucleophiles can be employed, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, hydrazines.
-
O-Nucleophiles: Alkoxides, phenoxides.
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S-Nucleophiles: Thiols, thiophenoxides.
-
-
Regioselectivity: It is often possible to achieve regioselective monosubstitution at the C2 or C3 position by controlling stoichiometry and reaction conditions (e.g., temperature). The introduction of a first nucleophile can deactivate the ring towards a second substitution, allowing for the synthesis of unsymmetrically substituted quinoxalines.
Potential Applications in Drug Discovery and Materials Science
Given the extensive biological activities of substituted quinoxalines, 2,3,6-trichloro-7-fluoroquinoxaline is a highly promising starting material for the development of novel therapeutic agents.[3][8]
-
Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity by mechanisms such as DNA intercalation and inhibition of topoisomerase II.[3] This scaffold could be used to generate libraries of compounds for screening against various cancer cell lines.
-
Antimicrobial Agents: The quinoxaline core is present in several natural and synthetic antimicrobial compounds.[3] Derivatization of the title compound with various functional groups may lead to new antibiotics effective against resistant bacterial strains.
-
Kinase Inhibitors: The quinoxaline scaffold is found in inhibitors of various kinases, such as Apoptosis Signal-Regulating Kinase 1 (ASK1), which are targets for diseases like non-alcoholic steatohepatitis.[6][9]
-
Materials Science: Quinoxaline derivatives have found applications as electron-luminescent materials and organic semiconductors.[10] The electronic properties of 2,3,6-trichloro-7-fluoroquinoxaline make it a candidate for exploration in the development of novel functional materials.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2,3,6-trichloro-7-fluoroquinoxaline is not available, general precautions for handling polychlorinated heterocyclic compounds should be strictly followed. These compounds should be considered hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[13]
Conclusion
2,3,6-Trichloro-7-fluoroquinoxaline represents a chemical scaffold with considerable potential for synthetic and medicinal chemistry. Its polyhalogenated structure provides multiple reactive sites for functionalization, primarily through nucleophilic aromatic substitution, enabling the creation of diverse and complex molecular architectures. While direct experimental data on this specific molecule is sparse, this guide provides a robust framework based on the well-established chemistry of related quinoxaline derivatives. It is intended to serve as a valuable resource for researchers, empowering them to safely synthesize, handle, and strategically employ this compound in the pursuit of novel pharmaceuticals and functional materials.
References
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. (2024). MDPI. Retrieved January 15, 2026, from [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2022). CSIR-NIScPR. Retrieved January 15, 2026, from [Link]
-
Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. Retrieved January 15, 2026, from [Link]
-
Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. (2018). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (2013). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. (2002). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Liberty University. Retrieved January 15, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Environment and Climate Change Canada. Retrieved January 15, 2026, from [Link]
-
Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Reactivities of electrophilic N–F fluorinating reagents. (2019). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019). YouTube. Retrieved January 15, 2026, from [Link]
-
Nucleophilic Substitution Experiment S21. (2021). YouTube. Retrieved January 15, 2026, from [Link]
-
Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). (n.d.). University of Wisconsin-Madison Chemistry. Retrieved January 15, 2026, from [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. (2020). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2017). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Polychlorinated Biphenyls. (n.d.). Safety Central. Retrieved January 15, 2026, from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. Retrieved January 15, 2026, from [Link]
-
Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. (2012). IntechOpen. Retrieved January 15, 2026, from [Link]
-
Polychlorinated biphenyls (PCBs). (n.d.). University of Pennsylvania Health Safety & Environment. Retrieved January 15, 2026, from [Link]
-
Hazardous Substance Fact Sheet. (n.d.). NJ Department of Health. Retrieved January 15, 2026, from [Link]
-
2-Chloro-7-fluoro-3-(isopropyloxy)quinoxaline 1-Oxide. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR spectrum [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. hsewebsite.com [hsewebsite.com]
- 12. dep.nj.gov [dep.nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
